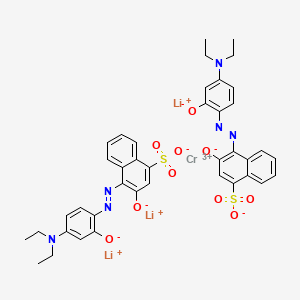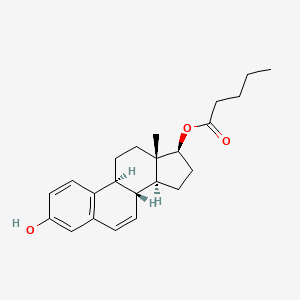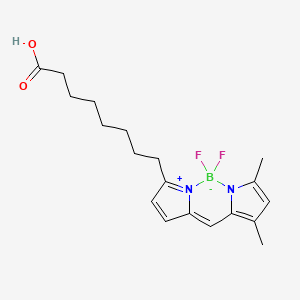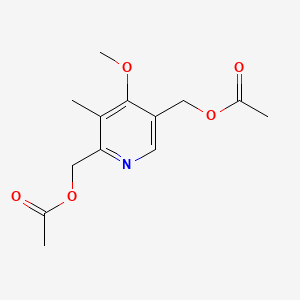
(-)-Tramadol-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tramadol hydrochloride is a centrally acting synthetic opioid analgesic. Its chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride . It’s a white, bitter, crystalline, and odorless powder that is readily soluble in water and ethanol .
Molecular Structure Analysis
The molecular formula of Tramadol Hydrochloride is C16H25NO2.HCl . The exact molecular structure analysis of “(-)-Tramadol-d6 Hydrochloride” is not available in the search results.Physical And Chemical Properties Analysis
Tramadol Hydrochloride is a white, bitter, crystalline, and odorless powder. It is readily soluble in water and ethanol and has a pKa of 9.41 .Mechanism of Action
Tramadol Hydrochloride is a centrally acting synthetic opioid analgesic. Its mode of action is not completely understood, but it appears to work through at least two complementary mechanisms: binding of parent and M1 metabolite to µ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Tramadol-d6 Hydrochloride involves the conversion of a starting material, (±)-Tramadol Hydrochloride, into the deuterated product by a series of chemical reactions.", "Starting Materials": [ "(±)-Tramadol Hydrochloride", "Deuterated reagents" ], "Reaction": [ "Step 1: Dissolve (±)-Tramadol Hydrochloride in deuterated solvent.", "Step 2: Add deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) and deuterated sodium borohydride (NaBD4) to the solution.", "Step 3: Allow the reaction mixture to stir at a specified temperature for a specific amount of time.", "Step 4: Quench the reaction with a deuterated acid such as deuterated hydrochloric acid (DCl).", "Step 5: Extract the product with a deuterated solvent such as deuterated ethyl acetate.", "Step 6: Dry the organic layer over a deuterated drying agent such as deuterated magnesium sulfate (MgSO4).", "Step 7: Evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by recrystallization or column chromatography using deuterated solvents.", "Step 9: Obtain the final product, (-)-Tramadol-d6 Hydrochloride, as a white crystalline powder." ] } | |
CAS RN |
1109217-86-8 |
Product Name |
(-)-Tramadol-d6 Hydrochloride |
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
305.876 |
IUPAC Name |
(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1/i1D3,2D3; |
InChI Key |
PPKXEPBICJTCRU-CDUMCSIOSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
synonyms |
(1S,2S)-(-)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (1S-cis)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)_x000B_cyclohexanol Hydrochloride; (-)-(1S,2S)-Tramadol-d6 Hydrochloride; E 381-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)







